N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine
Overview
Description
N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. In
Scientific Research Applications
Metabolic Pathways and Biotransformation
N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine is involved in complex metabolic pathways, as evidenced by its transformation into various metabolites in the human body. For instance, a study by Sweeny et al. (2010) on the metabolism of spleen tyrosine kinase inhibitors indicates the intricate processes involving hepatic and gut bacterial processes that contribute to the overall biotransformation of similar compounds (Sweeny et al., 2010).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of pyrimidinamine, including those with N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine, have been extensively studied. For example, Komissarova et al. (2020) explored the synthesis of N,N′-disubstituted derivatives of pyromellitic diimide, providing insights into the chemical properties and potential applications of these compounds (Komissarova et al., 2020).
Fluorescence and Luminescent Properties
Research has also been conducted on the fluorescent properties of pyrimidine derivatives. Velázquez-Olvera et al. (2012) investigated the fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, including compounds similar to N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine. This research provides valuable information on the potential use ofthese compounds as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Antimicrobial and Fungicidal Applications
Compounds related to N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine have been investigated for their antimicrobial and fungicidal properties. For instance, a study by Reddy et al. (2010) synthesized and tested linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one for their antimicrobial activity. The findings suggest potential applications of pyrimidinamine derivatives in the development of new antimicrobial agents (Reddy et al., 2010).
Applications in Organic Electronics
The field of organic electronics has also seen the utilization of pyrimidinamine derivatives. For example, Tsuboyama et al. (2003) explored homoleptic cyclometalated iridium complexes, which include derivatives of pyrimidinamine, demonstrating their application in organic light-emitting diodes (OLEDs). This research highlights the potential use of these compounds in the development of efficient, high-performance electronic devices (Tsuboyama et al., 2003).
properties
IUPAC Name |
N-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXUFJOFSXJST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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